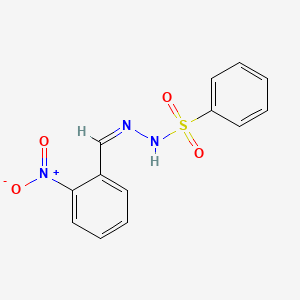![molecular formula C8H7IN4O2 B11831148 Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11831148.png)
Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-amino-6-yodopiridina[1,5-a]pirimidina-3-carboxilato de metilo es un compuesto heterocíclico que pertenece a la familia de las piridina[1,5-a]pirimidinas. Estos compuestos son conocidos por sus diversas actividades biológicas y han sido ampliamente estudiados por sus posibles aplicaciones en química medicinal. La presencia de yodo y grupos amino en la estructura hace que este compuesto sea particularmente interesante para diversas reacciones químicas e interacciones biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-amino-6-yodopiridina[1,5-a]pirimidina-3-carboxilato de metilo típicamente implica la reacción de precursores adecuados en condiciones específicas. Un método común implica la ciclización de un precursor adecuado con una fuente de yodo. Por ejemplo, la reacción de 2-amino-3-ciano-4-yodopiridina con acetoacetato de metilo en condiciones básicas puede producir el compuesto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, el uso de sistemas automatizados puede garantizar una calidad constante y reducir los costos de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-amino-6-yodopiridina[1,5-a]pirimidina-3-carboxilato de metilo puede sufrir diversas reacciones químicas, incluidas:
Reacciones de sustitución: El átomo de yodo puede ser reemplazado por otros sustituyentes a través de reacciones de sustitución nucleofílica.
Oxidación y reducción: El grupo amino puede ser oxidado o reducido en condiciones apropiadas.
Reacciones de ciclización: El compuesto puede participar en reacciones de ciclización para formar estructuras más complejas.
Reactivos y condiciones comunes
Sustitución nucleofílica: Los reactivos comunes incluyen azida de sodio, cianuro de potasio y varias aminas.
Oxidación: Se pueden utilizar reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: Los agentes reductores como borohidruro de sodio o hidruro de litio y aluminio se utilizan comúnmente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución nucleofílica con azida de sodio puede producir derivados azida, mientras que la oxidación con peróxido de hidrógeno puede producir derivados nitro.
Aplicaciones Científicas De Investigación
El 2-amino-6-yodopiridina[1,5-a]pirimidina-3-carboxilato de metilo ha sido estudiado para diversas aplicaciones de investigación científica, que incluyen:
Química medicinal: El compuesto ha demostrado potencial como agente antitumoral debido a su capacidad para inhibir enzimas específicas involucradas en la proliferación de células cancerosas.
Estudios biológicos: Se ha utilizado como sonda para estudiar mecanismos enzimáticos e interacciones proteicas.
Síntesis química: El compuesto sirve como un intermedio versátil en la síntesis de moléculas más complejas con posibles aplicaciones farmacéuticas.
Mecanismo De Acción
El mecanismo de acción del 2-amino-6-yodopiridina[1,5-a]pirimidina-3-carboxilato de metilo implica su interacción con objetivos moleculares específicos. El átomo de yodo y el grupo amino juegan un papel crucial en la unión a proteínas y enzimas diana. El compuesto puede inhibir la actividad enzimática formando complejos estables con los sitios activos, bloqueando así el acceso del sustrato y la función catalítica .
Comparación Con Compuestos Similares
Compuestos similares
Derivados de piridina[1,5-a]pirimidina: Estos compuestos comparten una estructura central similar, pero difieren en los sustituyentes unidos al sistema cíclico.
Heterociclos yodados: Compuestos como la 6-yodo-2-aminopiridina y la 5-yodo-1H-piridina exhiben una reactividad similar debido a la presencia de yodo.
Singularidad
El 2-amino-6-yodopiridina[1,5-a]pirimidina-3-carboxilato de metilo es único debido a la combinación de sus características estructurales, incluido el átomo de yodo, el grupo amino y el éster carboxilato. Esta combinación confiere una reactividad química y una actividad biológica distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones en investigación e industria .
Propiedades
Fórmula molecular |
C8H7IN4O2 |
|---|---|
Peso molecular |
318.07 g/mol |
Nombre IUPAC |
methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C8H7IN4O2/c1-15-8(14)5-6(10)12-13-3-4(9)2-11-7(5)13/h2-3H,1H3,(H2,10,12) |
Clave InChI |
QSOFQYUUYWKKFD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2N=CC(=CN2N=C1N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11831111.png)

![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11831125.png)






